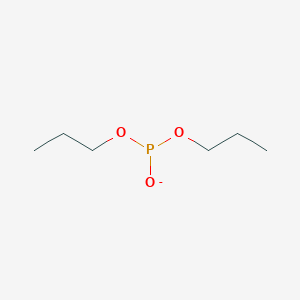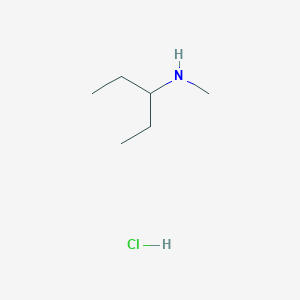
Dipropyl phosphite
Overview
Description
Dipropyl phosphite is a chemical compound with the molecular formula C6H15O3P . It is also known by other names such as dipropyl hydrogen phosphite and propyl phosphite .
Synthesis Analysis
Dipropyl phosphite can be synthesized through various methods. One such method involves the reaction of diisopropyl phosphite with pyridine and phosphorus trichloride in diethyl ether at 0 - 20°C .Molecular Structure Analysis
The molecular structure of Dipropyl phosphite consists of 6 carbon atoms, 15 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom . The InChI representation of the molecule isInChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h7H,3-6H2,1-2H3 . Physical And Chemical Properties Analysis
Dipropyl phosphite has a molecular weight of 166.16 g/mol . It has a boiling point of 243.8±9.0 °C at 760 mmHg . The density of Dipropyl phosphite is 1.018 g/mL at 25 °C .Scientific Research Applications
Plant Pathogen Management
- Dipropyl phosphite, as a form of phosphite (Phi), has been shown to be effective in managing plant diseases caused by pathogens like Phytophthora and Pythium. It acts as a systemic pesticide, biostimulant, and fungicide. This efficacy extends to a wide range of crops, including horticultural and agricultural plants, providing protection and enhancing plant performance under various stress factors (Mohammadi et al., 2021).
Enhancing Plant Defense Mechanisms
- The application of phosphite compounds like dipropyl phosphite in plants has been associated with primed defense responses. Studies have demonstrated its role in stimulating enhanced expression of defense genes and physiological changes in plants, leading to increased resistance against pathogenic infections (Eshraghi et al., 2011).
Induction of Adaptive Responses to Stress
- Phosphite, including its derivatives like dipropyl phosphite, can induce adaptive responses in plants under stress conditions. This property makes it an effective biostimulant in agriculture, helping plants to perform better in limiting environments (Trejo-Téllez & Gómez-Merino, 2018).
Chemical Synthesis Applications
- In chemical synthesis, dipropyl phosphite is used as an intermediate in the production of other compounds. For example, it has been used in the synthesis of propaphos, a process that involves multiple steps and yields significant amounts of the target compound (Jie, 2004).
Modification of Plant Metabolism
- Research shows that phosphite treatments, like dipropyl phosphite, can lead to modifications in plant metabolism. This includes changes in the periderm and cortex of potato tubers, leading to enhanced resistance against pathogens and structural and biochemical changes in plant tissues (Olivieri et al., 2012).
Cytotoxicity and Mutagenicity Assessment
- While not directly linked to dipropyl phosphite, related organosulfur compounds have been assessed for cytotoxicity and mutagenicity in human intestinal cells. This research is important in understanding the safety of these compounds for use in industries like food packaging (Llana-Ruíz-Cabello et al., 2015).
Phytotoxicity Assessment
- The phytotoxic impacts of phosphite compounds, including dipropyl phosphite, have been studied in a range of conifers and woody angiosperms. This research helps understand the potential negative effects of these compounds when used as plant treatments (Scott et al., 2016).
Safety And Hazards
Dipropyl phosphite is considered hazardous. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area and to avoid getting it in eyes, on skin, or clothing .
properties
IUPAC Name |
dipropyl hydrogen phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLPWAWIHDCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970046 | |
| Record name | Dipropyl hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl phosphite | |
CAS RN |
54722-86-0 | |
| Record name | NSC3227 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dipropyl hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of dipropyl phosphite in the synthesis of propaphos?
A1: Dipropyl phosphite serves as a crucial intermediate in the synthesis of propaphos [, ]. The process involves a two-step reaction:
Q2: Are there alternative synthesis routes for propaphos that do not involve dipropyl phosphite?
A2: While the provided research focuses on a specific synthesis route involving dipropyl phosphite [], exploring alternative synthesis pathways for propaphos is beyond the scope of these studies. Further research in synthetic organic chemistry would be needed to explore and compare different synthesis strategies and their efficiency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)









![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)
![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)

